1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)-

Beschreibung

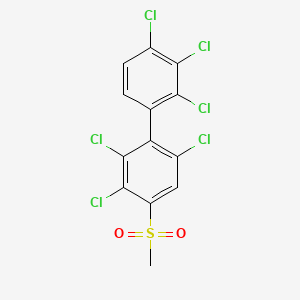

The compound 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)- is a polychlorinated biphenyl (PCB) derivative substituted with six chlorine atoms and a methylsulfonyl (-SO₂CH₃) group.

Eigenschaften

IUPAC Name |

1,3,4-trichloro-5-methylsulfonyl-2-(2,3,4-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6Cl6O2S/c1-22(20,21)8-4-7(15)9(13(19)12(8)18)5-2-3-6(14)11(17)10(5)16/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMVSDLYTOXCKTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C(=C1Cl)Cl)C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6Cl6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30146268 | |

| Record name | 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

439.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104086-16-0 | |

| Record name | 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104086160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Biphenyl, 2,2’,3,3’,4,6’-hexachloro-4’-(methylsulfonyl)- typically involves the chlorination of biphenyl followed by the introduction of the methylsulfonyl group. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction conditions usually involve elevated temperatures and controlled addition of chlorine to achieve the desired level of chlorination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The chlorination step is followed by sulfonation using reagents like methylsulfonyl chloride in the presence of a base such as pyridine. The reaction is typically conducted under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Analyse Chemischer Reaktionen

Types of Reactions

1,1’-Biphenyl, 2,2’,3,3’,4,6’-hexachloro-4’-(methylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the positions ortho to the chlorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of partially or fully dechlorinated biphenyl derivatives.

Substitution: Formation of methoxy-substituted biphenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Historical Applications

PCBs were widely used in various industrial applications before their ban due to environmental and health concerns. The primary applications of PCB 132 included:

- Electrical Equipment : PCBs were utilized as dielectric fluids in transformers and capacitors due to their excellent insulating properties and thermal stability.

- Hydraulic Fluids : They served as hydraulic fluids in heavy machinery.

- Additives : In the production of paints, inks, and plastics, PCBs acted as additives to enhance performance characteristics.

Despite their efficacy in these applications, the environmental persistence and toxicity of PCBs led to a global ban on their use starting in the late 1970s.

Toxicity Studies

Research has demonstrated that PCB 132 exhibits significant toxicity. Key findings from various studies include:

- Carcinogenic Potential : PCBs are classified as possible human carcinogens. Studies have shown that exposure can lead to tumor promotion in various animal models .

- Endocrine Disruption : PCBs interfere with hormonal systems, leading to reproductive and developmental issues in wildlife and potentially humans .

- Bioaccumulation : PCBs tend to bioaccumulate in living organisms, particularly in fatty tissues. Studies indicate that PCB 132 can cross the placental barrier and accumulate in breast milk .

Environmental Impact and Monitoring

Due to their persistence in the environment and potential for bioaccumulation, PCBs like PCB 132 are monitored as part of environmental health assessments. Key aspects include:

- Soil and Water Contamination : PCB contamination has been documented in soil and water bodies near industrial sites where they were used or disposed of improperly.

- Wildlife Studies : Research on wildlife has shown that exposure to PCBs can lead to adverse health effects, including reproductive failures and developmental abnormalities .

Case Studies

Several case studies highlight the impact of PCB contamination:

- Belgium Food Crisis (1999) : A significant incident involved contaminated animal feed that led to widespread PCB exposure across farms. This event underscored the need for stringent monitoring and regulation of PCBs in food supplies .

- Environmental Remediation Projects : Various projects have been initiated worldwide to remediate sites contaminated with PCBs. These projects often involve soil excavation and treatment or containment strategies to prevent further environmental degradation.

Wirkmechanismus

The mechanism of action of 1,1’-Biphenyl, 2,2’,3,3’,4,6’-hexachloro-4’-(methylsulfonyl)- involves its interaction with various molecular targets. The compound can bind to and inhibit enzymes involved in metabolic pathways, leading to disruptions in cellular processes. The chlorinated biphenyl structure allows it to interact with lipid membranes, potentially causing changes in membrane fluidity and function.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Chlorination Patterns and Substituents

Hexachlorobiphenyls (PCBs)

- PCB-155 (CAS 60145-22-4): 2,2',4,4',5,6'-Hexachlorobiphenyl.

- PCB-156 (CAS 33979-03-2): 2,2',4,4',6,6'-Hexachlorobiphenyl.

Methylsulfonyl-Substituted Analogs

- 1,1'-Biphenyl, 2,2',3,5,5',6-hexachloro-4-(methylsulfinyl)- (CAS 140202-94-4): Features a methylsulfinyl (-SOCH₃) group instead of methylsulfonyl.

Hydroxylated Metabolites

- 2,2',3,4',5,5'-Hexachloro-4-biphenylol (HMDB0244639):

Physicochemical Properties

| Property | Target Compound | PCB-155 | PCB-156 | Methylsulfinyl Analog (CAS 140202-94-4) |

|---|---|---|---|---|

| Molecular Weight | ~450 g/mol (estimated) | 360.88 g/mol | 360.88 g/mol | ~434 g/mol |

| Polarity | Moderate (due to -SO₂CH₃) | Low | Low | Moderate (due to -SOCH₃) |

| Solubility | Higher in polar solvents | Lipophilic | Lipophilic | Moderate |

| Melting Point | Likely >200°C (symmetrical Cl) | 125–130°C | 140–145°C | Not reported |

Environmental and Toxicological Behavior

- Persistence: The methylsulfonyl group may enhance resistance to microbial degradation compared to non-sulfonated PCBs .

- Toxicity: Traditional PCBs (e.g., PCB-155, PCB-156) are carcinogenic and disrupt endocrine systems.

Regulatory Status

Biologische Aktivität

1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)-, commonly referred to as MeSO2-PCB 149, is a polychlorinated biphenyl (PCB) compound. PCBs are known for their environmental persistence and potential health effects. This article focuses on the biological activity of this specific compound, examining its toxicological effects, mechanisms of action, and relevant case studies.

- Chemical Formula: C13H6Cl6O2S

- Molecular Weight: 408.0 g/mol

- CAS Registry Number: 38380-04-0

- IUPAC Name: 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)-

The biological activity of MeSO2-PCB 149 is primarily mediated through its interaction with various biological systems:

- AhR Activation: PCBs are known to activate the aryl hydrocarbon receptor (AhR), leading to alterations in gene expression associated with xenobiotic metabolism and endocrine disruption .

- Cholinesterase Inhibition: Some studies suggest that certain PCB congeners can inhibit cholinesterase activity, impacting neurotransmitter regulation and potentially leading to neurotoxic effects .

- Endocrine Disruption: PCBs have been implicated in endocrine disruption through their ability to mimic or interfere with hormone signaling pathways.

Toxicological Profile

The toxicological profile of MeSO2-PCB 149 has been assessed through various studies:

Case Study 1: Reproductive Effects in Animal Models

A study investigated the reproductive effects of MeSO2-PCB 149 in rodent models. Results indicated a significant reduction in fertility rates and abnormal fetal development when exposed to high concentrations during gestation. The study highlighted the importance of monitoring PCB exposure in pregnant populations .

Case Study 2: Neurodevelopmental Impact

Research focusing on the neurodevelopmental impacts of MeSO2-PCB 149 revealed that offspring exposed to this compound exhibited behavioral changes and cognitive deficits compared to controls. These findings underscore the neurotoxic potential of this PCB congener .

Environmental Persistence and Human Exposure

MeSO2-PCB 149 is persistent in the environment due to its stable chemical structure. It can accumulate in biological tissues and biomagnify through food chains. Human exposure primarily occurs via dietary intake of contaminated fish and other animal products .

Q & A

Basic: What synthetic methodologies are recommended for preparing halogenated biphenyl derivatives like 1,1'-Biphenyl, 2,2',3,3',4,6'-hexachloro-4'-(methylsulfonyl)-, and how can their purity be ensured?

Answer:

- Synthesis: Organometallic coupling reactions (e.g., Ullmann or Suzuki-Miyaura) are commonly used for biphenyl frameworks. Chlorination can be achieved via electrophilic substitution using Cl₂/FeCl₃ or SO₂Cl₂ under controlled conditions. Methylsulfonyl groups are introduced via sulfonation followed by oxidation .

- Purification: Recrystallization (using methanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity. Validate purity via HPLC with UV detection (λ = 254 nm) and a mobile phase of methanol:buffer (65:35) at pH 4.6 .

- Validation: Confirm structural integrity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Basic: Which analytical techniques are most effective for characterizing the structural and electronic properties of this compound?

Answer:

- Structural Analysis:

- Electronic Properties:

Advanced: How can density functional theory (DFT) be applied to predict the reactivity and stability of this compound?

Answer:

- Computational Workflow:

- Optimize geometry using B3LYP/6-31G(d) basis sets.

- Calculate electron density maps to identify electrophilic/nucleophilic regions (e.g., chlorinated vs. sulfonyl sites) .

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict reaction pathways (e.g., nucleophilic attack at electron-deficient chlorinated positions) .

- Validation: Compare theoretical vibrational spectra (IR/Raman) with experimental data to refine computational models .

Advanced: What environmental persistence data exist for structurally similar polychlorinated biphenyls (PCBs), and how might they inform ecotoxicological studies of this compound?

Answer:

- Environmental Fate:

- PCB 156 (a structural analog) exhibits high log Kow (~6.5), suggesting bioaccumulation potential. Monitor sediment/water partitioning using OECD 121 guidelines .

- Degradation pathways: Photolysis under UV light (λ = 300–400 nm) or microbial degradation (e.g., Pseudomonas spp.) can be studied via LC-MS/MS .

- Toxicity Screening: Use Daphnia magna acute toxicity tests (OECD 202) and Ames mutagenicity assays to assess ecological risks .

Advanced: How can researchers design experiments to evaluate the biological activity of this compound, such as enzyme inhibition?

Answer:

- Target Selection: Prioritize enzymes with sulfonyl-binding pockets (e.g., MurA in bacterial cell wall synthesis) .

- Assay Design:

- Dose-Response Analysis: IC50 values derived from sigmoidal curves (GraphPad Prism) quantify potency .

Advanced: How should researchers resolve contradictions between experimental and computational data (e.g., spectral mismatches or reactivity predictions)?

Answer:

- Data Cross-Validation:

- Advanced Techniques:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.